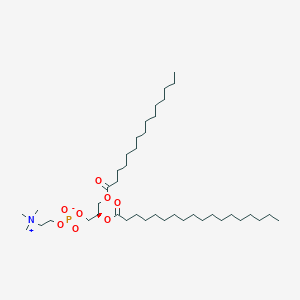

1-Pentadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-pentadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine is a 1,2-diacyl-sn-glycero-3-phosphocholine in which the 1- and 2-acyl groups are specified as pentadecanoyl and octadecanoyl respectively. It has a role as a mouse metabolite and a rat metabolite. It derives from a pentadecanoic acid and an octadecanoic acid.

PC(15:0/18:0), also known as gpcho(33:0) or lecithin, belongs to the class of organic compounds known as phosphatidylcholines. These are glycerophosphocholines in which the two free -OH are attached to one fatty acid each through an ester linkage. Thus, PC(15:0/18:0) is considered to be a glycerophosphocholine lipid molecule. PC(15:0/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(15:0/18:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PC(15:0/18:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(15:0/18:0) participates in a number of enzymatic reactions. In particular, S-Adenosylhomocysteine and PC(15:0/18:0) can be biosynthesized from S-adenosylmethionine and pe-nme2(15:0/18:0); which is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase. Furthermore, Cytidine monophosphate and PC(15:0/18:0) can be biosynthesized from CDP-choline and DG(15:0/18:0/0:0); which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. Finally, PC(15:0/18:0) and L-serine can be converted into choline and PS(15:0/18:0) through the action of the enzyme phosphatidylserine synthase. In humans, PC(15:0/18:0) is involved in phosphatidylethanolamine biosynthesis pe(15:0/18:0) pathway and phosphatidylcholine biosynthesis PC(15:0/18:0) pathway.

Scientific Research Applications

Synthesis and Characterization

- Synthetic Methods : The synthesis of similar phosphatidylcholines, including arsenic-containing variants, provides insights into their potential biological and toxicological properties in food (Guttenberger et al., 2017).

- Molecular Organization Studies : Using NMR techniques, the molecular organization in multibilayers formed by related phospholipids is explored, contributing to understanding their structural behavior (Halladay et al., 1990).

Physicochemical Properties

- Critical Micellar Concentration : Studies on analogous compounds provide valuable data on their micellar concentration and physical chemical characteristics, important in various biological contexts (Kramp et al., 1984).

- UV and DSC Analyses : UV and DSC measurements of mixtures with fatty acids reveal the dependency of phase transition on lipid mixture composition (Hasegawa et al., 1991).

Biological Interactions

- Ion Channel Interactions : Research on the interaction of similar phospholipids with plasma membrane ion channels can provide insights into their potential biomedical applications (Potier et al., 2011).

- Hydrocarbon Chain Packing in Bilayers : Studies on lecithins with similar structures provide information on hydrocarbon chain packing and molecular motion in bilayers, crucial for understanding membrane dynamics (Barton & Gunstone, 1975).

Applications in Liposome Formation

- Polymerized Liposomes : Research on the synthesis of polymerized liposomes using similar compounds under mild conditions can inform their use in drug delivery and membrane studies (Sadownik et al., 1986).

properties

Product Name |

1-Pentadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine |

|---|---|

Molecular Formula |

C41H82NO8P |

Molecular Weight |

748.1 g/mol |

IUPAC Name |

[(2R)-2-octadecanoyloxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C41H82NO8P/c1-6-8-10-12-14-16-18-20-21-22-24-26-28-30-32-34-41(44)50-39(38-49-51(45,46)48-36-35-42(3,4)5)37-47-40(43)33-31-29-27-25-23-19-17-15-13-11-9-7-2/h39H,6-38H2,1-5H3/t39-/m1/s1 |

InChI Key |

SKPMPGXBXHJZPS-LDLOPFEMSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |

physical_description |

Solid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13-[1-(13-Pyridin-3-yltridecyl)pyridin-1-ium-3-yl]tridecan-1-ol](/img/structure/B1251919.png)

![[(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',16-tetramethyl-3',9,15-trioxospiro[11,12,13,14-tetrathia-8,16-diazatetracyclo[8.4.2.01,8.03,7]hexadecane-5,2'-oxolane]-4-yl] acetate](/img/structure/B1251934.png)

![(1S,17R)-13-bromo-4,6-dichloro-20-methyl-8,10,20,22-tetrazahexacyclo[15.7.0.01,9.02,7.011,16.017,21]tetracosa-2(7),3,5,8,11(16),12,14,21-octaene](/img/structure/B1251936.png)